

Application Notes and Protocols for Cy3B Maleimide Conjugation in Live Cell Imaging

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Compound of Interest

Compound Name: Cy3B maleimide

Cat. No.: B15554692

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Introduction

Cy3B maleimide is a fluorescent dye highly suited for live-cell imaging applications due to its exceptional brightness, photostability, and high quantum yield.^{[1][2][3]} This thiol-reactive dye enables the specific covalent labeling of cysteine residues on proteins, allowing for precise tracking of protein localization, trafficking, and dynamics within living cells.^{[4][5][6]} Cy3B is an improved version of the Cy3 dye, offering significantly increased fluorescence quantum yield and photostability, making it a superior choice for demanding imaging experiments.^{[1][2][3]} These application notes provide detailed protocols for the conjugation of **Cy3B maleimide** to proteins and their subsequent use in live-cell imaging.

Properties of Cy3B Maleimide

Quantitative data for **Cy3B maleimide** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum (nm)	560	[7]
Emission Maximum (nm)	571	[7]
Extinction Coefficient (cm ⁻¹ M ⁻¹)	120,000 (in PBS)	[7]
Fluorescence Quantum Yield	> 0.67	[8]
Fluorescence Lifetime (ns)	≈ 2.8	[8]
Correction Factor (280 nm)	0.069	[7]
Photostability	<10% photobleached over 60s	[8]
pH Sensitivity	Minimal (pH 4-10)	[9]
Molecular Weight (g/mol)	~682.79 - 771.79	[2][8]
Solvent	DMSO or DMF	[4][5][7]

Experimental Protocols

Protocol 1: Conjugation of Cy3B Maleimide to Purified Protein

This protocol details the steps for labeling a purified protein containing accessible cysteine residues with **Cy3B maleimide**.

Materials:

- **Cy3B maleimide**
- Protein of interest (1-10 mg/mL)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Degassed conjugation buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5[4]
[5]

- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
- Purification column (e.g., Sephadex G-25)
- Inert gas (e.g., nitrogen or argon)

Procedure:

- Prepare Protein Solution:
 - Dissolve the protein of interest in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[\[4\]](#)[\[5\]](#)
 - If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100x molar excess of TCEP to the protein solution.[\[4\]](#)[\[5\]](#) Flush the vial with an inert gas, cap it, and incubate for 20-30 minutes at room temperature.[\[4\]](#) Note: If using Dithiothreitol (DTT) as the reducing agent, it must be removed by dialysis before adding the maleimide dye, as it will compete for the labeling reaction.[\[4\]](#)
- Prepare **Cy3B Maleimide** Stock Solution:
 - Allow the vial of **Cy3B maleimide** to warm to room temperature.
 - Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[\[4\]](#) Vortex briefly to ensure complete dissolution. Unused stock solution can be stored at -20°C in the dark for up to a month.[\[4\]](#)
- Conjugation Reaction:
 - While gently stirring or vortexing the protein solution, add the **Cy3B maleimide** stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[\[4\]](#)[\[6\]](#) This ratio should be optimized for each specific protein.[\[4\]](#)
 - Flush the reaction vial with inert gas, cap it tightly, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[\[5\]](#)[\[10\]](#)
- Purification of the Labeled Protein:

- Separate the Cy3B-labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your buffer of choice (e.g., PBS).^[11]
- Collect the fractions containing the labeled protein, which will be visibly colored.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the maximum absorbance of Cy3B (~560 nm, A_{max}).
 - Calculate the corrected protein absorbance: $A_{280_corrected} = A_{280} - (A_{\text{max}} \times 0.069)$.^[7]
 - Calculate the protein concentration: $[\text{Protein}] \text{ (M)} = A_{280_corrected} / (\text{protein extinction coefficient})$.
 - Calculate the dye concentration: $[\text{Dye}] \text{ (M)} = A_{\text{max}} / 120,000$.^[7]
 - Calculate the DOL: $\text{DOL} = [\text{Dye}] / [\text{Protein}]$.
- Storage of Labeled Protein:
 - Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. For long-term storage, consider adding a cryoprotectant like glycerol to 50% and a stabilizer like BSA (5-10 mg/mL).^[6] Protect from light.

Protocol 2: Live Cell Imaging of Cy3B-Labeled Protein

This protocol outlines the general steps for introducing the Cy3B-labeled protein to live cells and subsequent imaging.

Materials:

- Cy3B-labeled protein of interest
- Live cells cultured on an appropriate imaging dish or plate
- Cell culture medium

- Fluorescence microscope equipped with appropriate filters for Cy3B (e.g., TRITC filter set)[9]

Procedure:

- Cell Preparation:
 - Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and allow them to adhere and grow to the desired confluency.
- Introduction of Labeled Protein:
 - The method for introducing the labeled protein will depend on the protein and cell type. Common methods include:
 - Microinjection: Directly inject the labeled protein into the cytoplasm or nucleus.
 - Cell-penetrating peptides (CPPs): If the protein is conjugated to a CPP, it can be added directly to the cell culture medium.
 - Receptor-mediated endocytosis: If the protein is a ligand for a cell surface receptor, it can be added to the medium to be internalized by the cells.
 - Electroporation or other membrane permeabilization techniques.
- Incubation and Washing:
 - Incubate the cells with the labeled protein for a sufficient time to allow for uptake and localization. This time will need to be optimized.
 - Gently wash the cells with fresh, pre-warmed culture medium or PBS to remove any unbound labeled protein.
- Live Cell Imaging:
 - Mount the imaging dish on the fluorescence microscope.
 - Use a low laser power to minimize phototoxicity and photobleaching.

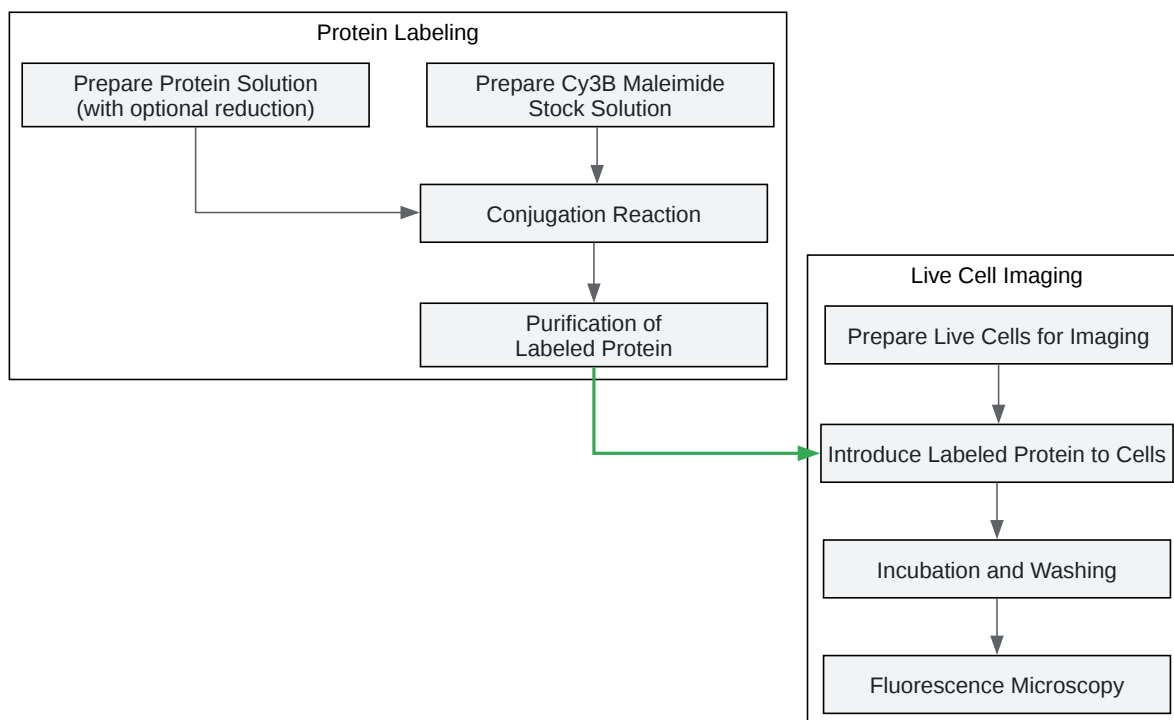
- Acquire images using the appropriate filter set for Cy3B (Excitation: ~560 nm, Emission: ~570 nm).
- For time-lapse imaging, acquire images at desired intervals to track the dynamic processes of interest.

Visualizations



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Caption: Covalent bond formation between **Cy3B maleimide** and a protein's cysteine residue.



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Caption: Workflow for **Cy3B maleimide** conjugation and subsequent live-cell imaging.

Troubleshooting and Optimization

- Low Labeling Efficiency:
 - Ensure complete reduction of disulfide bonds by optimizing TCEP concentration and incubation time.[\[12\]](#)

- Confirm the pH of the conjugation buffer is between 7.0 and 7.5.[4][5]
- Increase the dye-to-protein molar ratio.[4]
- Degas all buffers thoroughly to prevent re-oxidation of thiols.[5]
- Protein Aggregation:
 - Excessive labeling can lead to aggregation. Optimize the DOL by reducing the dye-to-protein ratio.
 - Some dyes can increase the hydrophobicity of the protein, leading to aggregation.[13]
- High Background in Imaging:
 - Ensure complete removal of unconjugated dye during the purification step.
 - Optimize the washing steps after introducing the labeled protein to the cells.
- Phototoxicity:
 - Use the lowest possible laser power and exposure time during imaging.
 - Use a highly sensitive detector to minimize the required excitation light.

By following these protocols and considering the optimization strategies, researchers can effectively utilize **Cy3B maleimide** for robust and high-quality live-cell imaging experiments.

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